molecular formula C27H21NO4 B12200327 (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate

(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate

Cat. No.: B12200327
M. Wt: 423.5 g/mol
InChI Key: OQPGZYLDAZBGJJ-ZVHZXABRSA-N
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Description

(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate is a complex organic compound that features a unique structure combining indole, benzofuran, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate typically involves multi-step organic reactions. The process begins with the preparation of the indole and benzofuran intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods like chromatography and recrystallization is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved in its mechanism of action can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • 2-Fluorodeschloroketamine

Uniqueness

(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate is unique due to its specific combination of indole, benzofuran, and benzoate moieties, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C27H21NO4

Molecular Weight

423.5 g/mol

IUPAC Name

[(2E)-7-methyl-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzoate

InChI

InChI=1S/C27H21NO4/c1-16-8-10-18(11-9-16)27(30)32-23-13-12-21-25(29)24(31-26(21)17(23)2)14-19-15-28(3)22-7-5-4-6-20(19)22/h4-15H,1-3H3/b24-14+

InChI Key

OQPGZYLDAZBGJJ-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C3=C(C=C2)C(=O)/C(=C\C4=CN(C5=CC=CC=C54)C)/O3)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C3=C(C=C2)C(=O)C(=CC4=CN(C5=CC=CC=C54)C)O3)C

Origin of Product

United States

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